molecular formula C12H26OSi2 B14511612 Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane CAS No. 62896-55-3

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane

Katalognummer: B14511612
CAS-Nummer: 62896-55-3
Molekulargewicht: 242.50 g/mol
InChI-Schlüssel: MGXTVKMOCDKTOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. This compound is notable for its unique structural features, which include a hexynyl group bonded to a trimethylsilyl group through an oxygen atom. The compound’s molecular formula is C12H26OSi2, and it has a molecular weight of 242.505 Da .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane typically involves the reaction of hexynyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Hexynyl alcohol+Trimethylsilyl chlorideTrimethyl[1-(trimethylsilyl)hex-1-yn-3-yl]oxysilane+HCl\text{Hexynyl alcohol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Hexynyl alcohol+Trimethylsilyl chloride→Trimethyl[1-(trimethylsilyl)hex-1-yn-3-yl]oxysilane+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: It can be reduced to form silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.

Wissenschaftliche Forschungsanwendungen

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is investigated for its potential use in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved include:

    Silicon-oxygen interactions: These interactions can stabilize reactive intermediates.

    Hydrophobic interactions: The trimethylsilyl groups can enhance the hydrophobicity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilyl chloride: Used in similar synthetic applications but lacks the hexynyl group.

    Tris(trimethylsilyl)silane: A related compound with three trimethylsilyl groups bonded to a silicon atom.

    1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a similar structure but different reactivity.

Uniqueness

Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane is unique due to its combination of a hexynyl group and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring both hydrophobicity and reactivity.

Eigenschaften

CAS-Nummer

62896-55-3

Molekularformel

C12H26OSi2

Molekulargewicht

242.50 g/mol

IUPAC-Name

trimethyl(1-trimethylsilylhex-1-yn-3-yloxy)silane

InChI

InChI=1S/C12H26OSi2/c1-8-9-12(13-15(5,6)7)10-11-14(2,3)4/h12H,8-9H2,1-7H3

InChI-Schlüssel

MGXTVKMOCDKTOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C#C[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.